molecular formula C10H11ClO3 B2615124 2-Chloro-3-(propan-2-yloxy)benzoic acid CAS No. 1369785-64-7

2-Chloro-3-(propan-2-yloxy)benzoic acid

Cat. No. B2615124
CAS RN: 1369785-64-7
M. Wt: 214.65
InChI Key: NANUKPNCPFPTCJ-UHFFFAOYSA-N
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Description

2-Chloro-3-(propan-2-yloxy)benzoic acid, also known as 'Ibuprofen impurity A', is a chemical compound that is commonly used in scientific research. It is a byproduct of the synthesis of ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID) used to relieve pain and inflammation. While ibuprofen has been extensively studied and used for decades, little research has been done on the properties and effects of its impurities, including this compound.

Scientific Research Applications

Novel Fluorescence Probes for Reactive Oxygen Species Detection

One significant application involves the development of novel fluorescence probes that can reliably detect reactive oxygen species (ROS) and distinguish specific species. A study designed and synthesized novel fluorescence probes for selectively detecting highly reactive oxygen species (hROS) such as hydroxyl radical and reactive intermediates of peroxidase. These probes afford a strongly fluorescent compound upon reaction with hROS, enabling the differentiation of hROS from other ROS types and the specific detection of hypochlorite. This research demonstrates the potential of these probes in studying the roles of hROS in biological and chemical applications (Setsukinai et al., 2003).

Polymerizable Benzoic Acid Derivatives

Another application is found in the fixation of multilayered structures of liquid-crystalline 2:1 complexes of benzoic acid derivatives. The study synthesized a polymerizable benzoic acid derivative, which exhibited a smectic A liquid crystal phase when complexed with dipyridyl compounds. This research highlights the role of such derivatives in creating advanced materials with potential uses in nanotechnology and materials science (Kishikawa et al., 2008).

Catalysis and Synthesis of Enol Esters

In catalysis, 2-Chloro-3-(propan-2-yloxy)benzoic acid contributes to the regioselective synthesis of enol esters from 1-alkynes and carboxylic acids. This process is facilitated by rhodium(I) monohydrides, highlighting the compound's utility in synthetic chemistry and catalysis for creating valuable chemical intermediates (Bianchini et al., 1990).

Water Purification Techniques

Moreover, this compound plays a role in environmental science, particularly in the purification of water. Studies utilizing titanium dioxide suspensions illuminated with near UV light have demonstrated the oxidation of various organic compounds to carbon dioxide, indicating the compound's potential in water purification and the degradation of pollutants (Matthews, 1990).

properties

IUPAC Name

2-chloro-3-propan-2-yloxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-6(2)14-8-5-3-4-7(9(8)11)10(12)13/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANUKPNCPFPTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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